[(4-Chloronaphthyl)sulfonyl](methylethyl)amine
Overview
Description
[(4-Chloronaphthyl)sulfonyl](methylethyl)amine is a useful research compound. Its molecular formula is C13H14ClNO2S and its molecular weight is 283.77 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-isopropyl-1-naphthalenesulfonamide is 283.0433776 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Remediation
Research on the degradation of chlorinated naphthalenes, such as 1-chloronaphthalene, highlights the potential for electrochemical reduction methods in environmental remediation. A study by Matsunaga and Yasuhara (2003) demonstrated the complete dechlorination of 1-chloronaphthalene using an electrochemical reduction approach, indicating the efficiency of such methods in removing toxic chlorinated compounds from the environment (Matsunaga & Yasuhara, 2003).
Chemical Synthesis
In the realm of chemical synthesis, naphthalene derivatives are utilized for their potent antibacterial properties. Abbasi et al. (2015) synthesized various N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, demonstrating their effectiveness as antibacterial agents. This research underscores the potential of naphthalene derivatives in developing new antibacterial compounds (Abbasi et al., 2015).
Photophysical and Electrochemical Studies
Naphthalene derivatives are also explored for their unique photophysical properties. A study by Chaste et al. (2012) employed a nanomechanical mass sensor with yoctogram resolution, capable of detecting naphthalene molecules. This work illustrates the application of naphthalene derivatives in developing high-precision sensing technologies for biomolecules and gas molecules (Chaste et al., 2012).
Catalysis and Material Science
Naphthalene-based compounds have been investigated for their role in catalysis and material science. For instance, the use of metal-organic frameworks (MOFs) incorporating naphthalenedicarboxylate demonstrates their utility in gas separation processes, including the selective separation of CO2 from CH4, showcasing their potential in addressing environmental and energy-related challenges (Bae et al., 2008).
Environmental Science and Technology
The oxidative degradation of chlorophenol to form various products, including naphthalene, has been studied to understand the formation of dioxins and related compounds during thermal processes. This research by Evans and Dellinger (2005) provides insights into the environmental impact of industrial processes and the formation of harmful pollutants (Evans & Dellinger, 2005).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s worth noting that the compound’s structure suggests potential electrophilic aromatic substitution reactions . This involves the replacement of a hydrogen atom in the aromatic ring with an electrophile, leading to changes in the compound’s properties .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involving calcium-dependent protein kinases .
Result of Action
The compound’s potential interactions with proteins and enzymes suggest that it could influence various cellular processes .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . For instance, N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide, a related compound, is known to be a calmodulin antagonist, preventing calcium-dependent protein kinase .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-chloro-N-propan-2-ylnaphthalene-1-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-9(2)15-18(16,17)13-8-7-12(14)10-5-3-4-6-11(10)13/h3-9,15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHLVXGMHPYJJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.